molecular formula C20H23N3O4 B2632165 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one CAS No. 2319840-60-1

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one

Cat. No. B2632165
CAS RN: 2319840-60-1
M. Wt: 369.421
InChI Key: KQIHHPLEQOXIQI-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.421. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

A series of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones were synthesized, exhibiting significant antibacterial and anticancer activities. These compounds demonstrated good affinity towards the active pocket of β-tubulin, indicating potential as inhibitors and therapeutic agents in microbial and cancer treatments (Kayarmar et al., 2014).

Anticancer Agents

Benzimidazoles bearing an oxadiazole nucleus were synthesized and showed significant to good anticancer activity. Specifically, the compound 1b-A(18) exhibited notable growth inhibition activity, highlighting its potential as a lead compound in anticancer drug development (Rashid et al., 2012).

Synthesis and Structural Studies

A study focused on the synthesis and characterization of various derivatives, including azabicyclic compounds, providing valuable insights into their molecular structures and potential interactions. This research contributes to understanding the structural basis of the compound's biological activities (Chen et al., 2010).

Versatile Heterocyclic Scaffolds

Heterobicyclic tetrazoles were explored for their unique reactivities, offering access to functionally diverse and versatile heterocyclic scaffolds. These compounds exhibit potential in various biological applications, demonstrating the compound's versatility and adaptability in different chemical contexts (Hanessian et al., 2009).

Synthesis of New Isoxazoles and Antifungal Activity

New isoxazole and dihydroisoxazole derivatives were synthesized and evaluated for their antifungal activity against various strains. This study highlights the compound's potential in developing new antifungal agents, contributing to the treatment of fungal infections (Chevreuil et al., 2007).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13(27-17-4-5-18-19(10-17)26-12-25-18)20(24)23-14-2-3-15(23)9-16(8-14)22-7-6-21-11-22/h4-7,10-11,13-16H,2-3,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIHHPLEQOXIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(C2)N3C=CN=C3)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

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